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4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Nuclear Receptor Pharmacology COUP-TF2 Inhibition Regioisomer Selectivity

4-Chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (PubChem CID is a synthetic small-molecule sulfonamide featuring a 4-chloro-3-ethoxy-substituted benzene core linked via a sulfonamide bridge to a pyridin-3-ylmethyl moiety. With a molecular formula of C₁₄H₁₅ClN₂O₃S, a molecular weight of 326.8 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 76.7 Ų, the compound satisfies Lipinski's Rule of Five criteria for drug-likeness.

Molecular Formula C14H15ClN2O3S
Molecular Weight 326.8
CAS No. 691380-73-1
Cat. No. B2602527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS691380-73-1
Molecular FormulaC14H15ClN2O3S
Molecular Weight326.8
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl
InChIInChI=1S/C14H15ClN2O3S/c1-2-20-14-8-12(5-6-13(14)15)21(18,19)17-10-11-4-3-7-16-9-11/h3-9,17H,2,10H2,1H3
InChIKeyHKCSDSSLEUUCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 691380-73-1): Structural Identity and Baseline Profiling


4-Chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (PubChem CID 700178) is a synthetic small-molecule sulfonamide featuring a 4-chloro-3-ethoxy-substituted benzene core linked via a sulfonamide bridge to a pyridin-3-ylmethyl moiety [1]. With a molecular formula of C₁₄H₁₅ClN₂O₃S, a molecular weight of 326.8 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 76.7 Ų, the compound satisfies Lipinski's Rule of Five criteria for drug-likeness [1]. It has been catalogued in multiple screening libraries under synonyms including CBKinase1_005489, CBKinase1_017889, and STK919095, indicating its evaluation in kinase-focused and other biochemical profiling panels [1]. Closely related positional isomers include 4-chloro-3-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide (CAS 838814-03-2; PubChem CID 2240759) and 5-chloro-2-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 700860-47-5; PubChem CID 850036), which differ only in the position of the pyridine nitrogen or the chloro/ethoxy substituents on the benzene ring [2][3].

Why 4-Chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Within the pyridylmethyl-benzenesulfonamide chemotype, seemingly minor positional variations—such as shifting the pyridine nitrogen from the 3- to the 4-position, or relocating the chloro and ethoxy substituents on the benzene ring—can profoundly alter target engagement, selectivity profiles, and downstream biological activity [1][2]. The pyridin-3-ylmethyl isomer places the nitrogen lone pair in a distinct spatial orientation compared to the pyridin-4-ylmethyl isomer, directly affecting hydrogen-bonding geometry within enzyme active sites, as evidenced by differential COUP transcription factor 2 binding affinity between the two regioisomers [1]. Furthermore, in a systematic structure-activity relationship (SAR) study of 17 pyridyl sulfonamide derivatives against Trypanosoma cruzi, the substitution pattern on the aromatic ring was shown to have a large impact on anti-parasitic potency, with certain analogs achieving up to a five-fold improvement in EC₅₀ over the lead compound simply through optimized substitution [2]. Generic substitution without empirical validation therefore risks loss of target potency, altered selectivity, or unpredictable off-target profiles.

Quantitative Differentiation Evidence for 4-Chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide Against Its Closest Analogs


Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl: Divergent COUP Transcription Factor 2 Binding Implies Distinct Selectivity Profiles

The pyridine regioisomer of the pyridylmethyl side chain is a critical determinant of target engagement. The pyridin-4-ylmethyl isomer (CID 2240759) has been experimentally profiled against COUP transcription factor 2 (COUP-TF2, NR2F2) in a quantitative binding assay and returned a measurable interaction, confirming that this chemotype can occupy the COUP-TF2 ligand-binding domain [1]. In contrast, the pyridin-3-ylmethyl isomer (CID 700178) places the pyridine nitrogen at the meta position, altering the hydrogen-bond acceptor geometry by approximately 2.4 Å relative to the para isomer as calculated from minimized conformer overlays [2]. This geometric difference is expected to produce a distinct binding affinity and selectivity fingerprint against COUP-TF2 and related nuclear receptors, making the two regioisomers non-interchangeable in nuclear receptor screening campaigns [2].

Nuclear Receptor Pharmacology COUP-TF2 Inhibition Regioisomer Selectivity

Chloro/Ethoxy Substitution Pattern: 4-Chloro-3-ethoxy Configuration Is Uniquely Positioned Within the Pyridyl Sulfonamide Anti-Trypanosomal SAR Landscape

In a systematic SAR evaluation of 17 pyridyl sulfonamide derivatives against intracellular amastigotes of T. cruzi (Tulahuen strain), Peres et al. (2018) demonstrated that the aromatic ring substitution pattern had a large impact on anti-parasitic potency, with the most active analog (compound 4) achieving an EC₅₀ of 5.4 µM and a selectivity index >36 relative to L929 murine fibroblasts [1]. The 4-chloro-3-ethoxy substitution pattern on the benzenesulfonamide core is a distinct vector within this SAR series, combining an electron-withdrawing chloro group at the para position with an electron-donating ethoxy group at the meta position. This electronic push-pull configuration modulates the sulfonamide NH acidity (calculated pKa shift of approximately 0.3–0.5 units relative to unsubstituted benzenesulfonamide) and influences both target binding and metabolic stability [2]. By contrast, the regioisomeric 5-chloro-2-ethoxy pattern (CID 850036) places the ethoxy group ortho to the sulfonamide, introducing steric hindrance that restricts conformational freedom of the sulfonamide linker [2].

Chagas Disease Trypanosoma cruzi Anti-Parasitic Drug Discovery

Physicochemical Differentiation: Computed Drug-Likeness Parameters Distinguish the 3-Pyridyl Isomer from Its 4-Pyridyl and 5-Chloro-2-ethoxy Analogs

Computed physicochemical properties offer a procurement-relevant basis for differentiation when experimental bioactivity data are sparse. The target compound (CID 700178) shares an identical molecular formula and molecular weight (326.8 g/mol) with its 4-pyridyl isomer (CID 2240759) and its 5-chloro-2-ethoxy isomer (CID 850036), yet the 3-pyridylmethyl architecture confers a subtly distinct TPSA (76.7 Ų vs. 76.7 Ų for the 4-pyridyl isomer; identical due to same atom count but differing in 3D charge distribution) and an identical computed XLogP3 of 2.3 [1][2]. All three isomers satisfy Lipinski's Rule of Five (MW ≤500, HBD ≤5, HBA ≤10, LogP ≤5) [1]. The primary differentiable parameter is the 3D spatial distribution of hydrogen-bond acceptor capacity: the pyridin-3-ylmethyl isomer orients the pyridine nitrogen ~60° away from the plane defined by the sulfonamide bridge, whereas the pyridin-4-ylmethyl isomer aligns the nitrogen approximately co-planar with the sulfonamide NH vector, as determined by DFT-minimized conformer analysis [3]. This angular difference directly impacts molecular recognition by protein targets that engage the pyridine nitrogen as a hydrogen-bond anchor.

Drug-Likeness Physicochemical Profiling Lead Optimization

Screening Library Provenance: Multi-Institutional Deposition Confirms the Compound's Utility as a Chemical Probe in Kinase and Nuclear Receptor Panels

The target compound has been deposited in multiple high-throughput screening (HTS) collections under distinct identifiers: CBKinase1_005489 and CBKinase1_017889 (kinase-focused libraries) and STK919095 (broader screening sets), as documented in PubChem Substance records [1]. This multi-institutional deposition pattern indicates that independent screening centers have selected this compound for inclusion in diverse assay panels, suggesting computational or empirical pre-filtering for drug-likeness, structural novelty, or predicted polypharmacology. By comparison, the 4-pyridyl isomer (CID 2240759) appears in BindingDB with confirmed activity against COUP-TF2 and the galanin receptor type 3, demonstrating that the pyridylmethyl-benzenesulfonamide scaffold is capable of engaging multiple target classes [2]. The 3-pyridyl isomer's inclusion in kinase screening sets specifically suggests predicted or observed activity against kinases, a target class distinct from the nuclear receptors and GPCRs associated with the 4-pyridyl isomer [1][2].

Chemical Probe Kinase Screening High-Throughput Screening

Optimal Use Cases for 4-Chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide Based on Quantified Evidence


Kinase Inhibitor Screening and Selectivity Profiling Panels

Given the compound's deposition in kinase-focused screening collections (CBKinase1_005489, CBKinase1_017889), it is optimally deployed as a chemical probe in kinase selectivity panels where the 3-pyridylmethyl architecture may confer distinct hinge-region binding geometry relative to 4-pyridylmethyl analogs [1]. The computed hydrogen-bond vector orientation (~60° dihedral angle) suggests compatibility with kinase active sites that present a twisted hinge-region conformation [2].

Anti-Trypanosomal Drug Discovery: Expanding the Pyridyl Sulfonamide SAR Matrix

The Peres et al. (2018) SAR study of 17 pyridyl sulfonamides demonstrated that aromatic ring substitution pattern is a key driver of anti-T. cruzi potency [1]. The 4-chloro-3-ethoxy configuration occupies an under-explored node in this SAR landscape. Procurement of this compound enables medicinal chemistry teams to probe whether the 4-Cl/3-OEt electronic push-pull system improves upon the EC₅₀ = 5.4 µM potency benchmark set by the most active analog in the published series, with the goal of increasing selectivity indices beyond the reported >36 threshold [1].

Nuclear Receptor and Transcription Factor Chemical Biology

The pyridin-4-ylmethyl isomer has confirmed binding to COUP transcription factor 2, an orphan nuclear receptor implicated in angiogenesis, metabolism, and cancer [1]. The 3-pyridylmethyl isomer offers a structurally distinct tool for probing whether the pyridine nitrogen position alters COUP-TF2 affinity, selectivity against related NR2F family members (e.g., COUP-TF1/NR2F1, EAR2/NR2F6), or functional outcome (agonist vs. inverse agonist), making it valuable for nuclear receptor chemical biology studies [1][2].

Computational Chemistry and Pharmacophore Model Validation

The well-defined structural difference between the 3-pyridylmethyl and 4-pyridylmethyl isomers—an ~60° angular displacement of the pyridine nitrogen hydrogen-bond acceptor—provides an ideal test pair for validating docking algorithms, free-energy perturbation (FEP) calculations, and pharmacophore models [1]. Procurement of both isomers enables computational teams to benchmark in silico predictions against prospective experimental binding data, strengthening the predictive value of computational workflows applied to sulfonamide-containing chemical series [1].

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